4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide
Description
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a heterocyclic compound featuring a sulfonamide group at the para position of a benzene ring and a tetrazole moiety at the meta position (relative to the sulfonamide). Its molecular formula is C₇H₇N₅O₂S (molecular weight: 225.23 g/mol) . The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, making it a pharmacologically relevant scaffold. The sulfonamide group enhances solubility and bioavailability, common in bioactive molecules targeting enzymes like carbonic anhydrases or kinases .
Structure
3D Structure
Properties
IUPAC Name |
4-(tetrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)7-3-1-6(2-4-7)12-5-9-10-11-12/h1-5H,(H2,8,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCIGEAEJHYEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide revolves around two primary challenges: (1) introducing the sulfonamide group at the 1-position of the benzene ring and (2) regioselectively attaching the tetrazole moiety at the 4-position. Three overarching strategies dominate the literature:
Sequential Functionalization of Benzene Derivatives
This approach involves stepwise modifications of a pre-functionalized benzene ring. A common pathway begins with sulfonation followed by tetrazole cyclization. For example, nitration of benzene sulfonic acid yields 4-nitrobenzene-1-sulfonic acid, which is subsequently reduced to 4-aminobenzene-1-sulfonic acid. The amine group is then converted to a nitrile via a Sandmeyer reaction, enabling a Huisgen cycloaddition with sodium azide to form the tetrazole ring.
Key Reaction Conditions :
Nucleophilic Aromatic Substitution
Direct substitution of a halogen or nitro group at the 4-position of benzene-1-sulfonamide with a pre-formed tetrazole anion is another viable route. For instance, 4-chlorobenzene-1-sulfonamide reacts with 1H-tetrazol-1-ide (generated from 1H-tetrazole and a strong base like NaH) in dimethylformamide (DMF) at 120°C.
Challenges :
Multi-Component One-Pot Synthesis
Recent advances highlight one-pot methodologies combining sulfonation, tetrazole formation, and purification. A representative protocol involves reacting 4-aminobenzonitrile with chlorosulfonic acid to form 4-cyanobenzene-1-sulfonyl chloride, followed by in situ treatment with ammonia and sodium azide.
Advantages :
Detailed Methodologies and Experimental Outcomes
Huisgen Cycloaddition Route
Synthesis of 4-Cyanobenzene-1-Sulfonamide
- Sulfonation : Benzene is sulfonated using fuming H₂SO₄ at 150°C to yield benzene-1-sulfonic acid.
- Nitration : Introducing a nitro group at the 4-position via mixed acid (HNO₃/H₂SO₄) at 0°C.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
- Cyanidation : The amine is diazotized (NaNO₂/HCl) and reacted with CuCN to form 4-cyanobenzene-1-sulfonamide.
Tetrazole Formation
The nitrile undergoes a [2+3] cycloaddition with sodium azide in refluxing DMF (100°C, 24 hours). The reaction is catalyzed by ammonium chloride to enhance regioselectivity toward the 1H-tetrazol-1-yl isomer.
Yield : 62–72% after column chromatography (SiO₂, ethyl acetate/hexane).
Purity : >95% (HPLC).
Direct Substitution Approach
Preparation of 4-Fluorobenzene-1-Sulfonamide
Fluorination of benzene-1-sulfonic acid using SF₄ at 200°C yields 4-fluorobenzene-1-sulfonyl fluoride, which is aminated with NH₃(aq) to form 4-fluorobenzene-1-sulfonamide.
Tetrazole Coupling
The fluoride is displaced by 1H-tetrazol-1-ide (generated from 1H-tetrazole and K₂CO₃) in DMSO at 130°C for 48 hours.
Yield : 55–60%.
Limitations : Requires excess tetrazole (3 eq.) and prolonged reaction times.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Advantages | Challenges |
|---|---|---|---|---|---|
| Huisgen Cycloaddition | Nitration → Reduction → Cycloaddition | 62–72% | >95% | High regioselectivity | Multi-step, time-intensive |
| Direct Substitution | Fluorination → Nucleophilic Substitution | 55–60% | 90–93% | Fewer steps | Low yield, harsh conditions |
| One-Pot Synthesis | Sulfonation → Cyanidation → Cycloaddition | 68% | 94% | Streamlined process | Requires specialized equipment |
Mechanistic Insights and Optimization
Regioselectivity in Tetrazole Formation
The Huisgen cycloaddition favors the 1H-tetrazol-1-yl isomer due to electronic stabilization from the sulfonamide group. Computational studies indicate that the sulfonamide’s electron-withdrawing nature polarizes the nitrile, directing azide attack to the para position.
Industrial-Scale Considerations
Continuous Flow Reactors
Adoption of flow chemistry reduces reaction times (from 24 hours to 2 hours) and improves safety by minimizing exposure to azides.
Green Chemistry Approaches
- Solvent Recycling : DMF recovery via distillation reduces waste.
- Catalyst Reuse : Immobilized Pd catalysts in hydrogenation steps lower costs.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, which can react with the sulfonamide group under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the tetrazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the tetrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the tetrazole ring.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrazole ring and a sulfonamide functional group , which contribute to its reactivity and biological activity. The molecular formula is , indicating a combination of aromatic and heterocyclic characteristics. The tetrazole moiety is particularly significant for its bioisosteric properties, often mimicking carboxylic acids and amides in biological systems, enhancing potential applications in drug design.
Medicinal Chemistry Applications
Antimicrobial Activity : Compounds containing tetrazole rings are known for their antimicrobial properties. Research indicates that 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide exhibits activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. This makes it a candidate for further development in treating resistant bacterial infections.
Anti-inflammatory Properties : The sulfonamide group is associated with anti-inflammatory effects. Studies have shown that sulfonamide derivatives can inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may possess similar activity.
Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties. Tetrazole-containing compounds are often explored for their ability to interfere with cancer cell proliferation and survival mechanisms. Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells .
Organic Synthesis Applications
Synthetic Versatility : this compound serves as a versatile intermediate in organic synthesis. Its electrophilic nature allows it to act as a sulfonylating agent for the introduction of sulfonyl groups into various organic molecules. This property is valuable in the synthesis of more complex compounds used in pharmaceuticals and agrochemicals.
Reactivity with Nucleophiles : The sulfonyl chloride functional group attached to the benzene ring enhances the compound's reactivity towards nucleophiles. This characteristic is exploited in various synthetic pathways to create diverse chemical entities .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against MRSA showed promising results. The compound demonstrated significant inhibition of bacterial growth compared to standard antibiotics. Further investigations are needed to optimize its formulation for clinical use.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized a series of derivatives based on this compound to evaluate their biological activities. Some derivatives exhibited enhanced antimicrobial properties and lower cytotoxicity against human cells, indicating their potential as safer therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide
- Structural Difference : Tetrazole at the meta position relative to sulfonamide.
- Molecular Formula : C₇H₇N₅O₂S (identical to the parent compound).
- Key Data: Lower solubility in polar solvents compared to the para-substituted analog due to reduced symmetry .
4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-sulfonamide
- Structural Difference : Triazole (three nitrogen atoms) replaces tetrazole, with a methylene spacer.
- Molecular Formula : C₉H₁₀N₄O₂S.
- Key Data :
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
- Structural Difference : Thiadiazole replaces tetrazole; methoxy group added.
- Molecular Formula : C₉H₉N₃O₃S₂.
- Key Data: Solubility: Slightly soluble in DMSO and methanol, unlike the parent compound’s moderate aqueous solubility . Demonstrated antimicrobial activity (MIC = 8 µg/mL against S. aureus), outperforming some tetrazole derivatives in antibacterial assays .
Pharmacological Derivatives
4-[5-(Benzylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]-N-(3,4-dimethylphenyl)benzamide
- Structural Difference : Benzamide and benzylsulfanyl substituents added.
- Molecular Formula : C₂₃H₂₀N₆O₂S.
- Key Data: Used in high-throughput screening for kinase inhibitors; IC₅₀ values in the nanomolar range for specific tyrosine kinases . Lower metabolic clearance in hepatic microsomes compared to simpler tetrazole-sulfonamides, attributed to steric shielding .
4-Hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
- Structural Difference : Hydrazine and methyl-tetrazole substituents.
- Molecular Formula : C₈H₁₀N₈O₂S.
- Key Data :
Biological Activity
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzene ring substituted with a sulfonamide group and a tetrazole moiety. Its molecular formula is , with a molecular weight of approximately 245.23 g/mol. The presence of the sulfonamide group is significant for its biological activity as it can interact with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene with a sulfonyl chloride in an appropriate solvent under controlled conditions. The general reaction scheme can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the tetrazole ring often exhibit significant antimicrobial properties. For instance, derivatives of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
Anticancer Properties
Several studies have reported the anticancer potential of sulfonamide derivatives. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways. The sulfonamide group acts as a competitive inhibitor for enzymes such as dihydropteroate synthase in bacteria . Additionally, the tetrazole ring may enhance the compound's ability to form hydrogen bonds with target proteins.
Study on Antileishmanial Activity
A series of studies have focused on the antileishmanial activity of related compounds. In one investigation comparing various benzenesulfonamides against Leishmania spp., certain derivatives showed promising results with IC50 values in the low micromolar range . Such findings suggest that modifications to the tetrazole or sulfonamide groups can enhance biological activity.
Evaluation of Cardiovascular Effects
Another study assessed the effects of benzenesulfonamides on perfusion pressure using an isolated rat heart model. Results indicated that specific derivatives could significantly lower coronary resistance and perfusion pressure compared to controls . This suggests potential therapeutic applications in cardiovascular diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Antileishmanial | 0.070 - 0.072 |
| 4-(2-Aminoethyl)benzenesulfonamide | Cardiovascular effects | Not specified |
| 4-(6-amino-3-methyl-thiazole)-benzenesulfonamide | Anticonvulsant | Not specified |
Q & A
Q. What are the standard synthetic routes for 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling a tetrazole precursor with a sulfonamide-functionalized benzene ring. A general approach includes:
- Step 1: Reacting 4-aminobenzenesulfonamide with sodium nitrite under acidic conditions to form a diazonium salt.
- Step 2: Introducing a tetrazole moiety via copper-catalyzed cycloaddition or nucleophilic substitution .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (GF254 plates) .
Key Considerations:
- Optimize pH and temperature to avoid side products (e.g., over-substitution or ring-opening).
- Use anhydrous solvents (e.g., DMF or dichloromethane) to prevent hydrolysis .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths and angles (e.g., C–S bond: ~1.76 Å, tetrazole ring planarity). Requires high-quality crystals grown via slow evaporation in ethanol/water .
- NMR Spectroscopy:
- FT-IR: Confirm sulfonamide (-SO2NH2) via stretches at 1320 cm⁻¹ (asymmetric SO2) and 1150 cm⁻¹ (symmetric SO2) .
Q. How do structural modifications to the tetrazole or sulfonamide groups affect biological activity?
Methodological Answer:
- Substitution Analysis:
- Tetrazole Ring: Replace with triazole (e.g., ) to assess changes in hydrogen-bonding capacity. Triazoles show reduced acidity (pKa ~7 vs. tetrazole’s ~4.5), altering receptor binding .
- Sulfonamide Group: Fluorination (e.g., 2,3,5,6-tetrafluoro substitution in ) enhances metabolic stability but may reduce solubility .
- Biological Assays: Test against enzyme targets (e.g., carbonic anhydrase) via fluorescence quenching or SPR. Compare IC50 values of derivatives .
Data Contradictions:
Q. What computational strategies predict the compound’s photophysical or pharmacokinetic properties?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311G++(d,p) level to predict electronic transitions (e.g., HOMO-LUMO gap ~4.1 eV) .
- Molecular Dynamics (MD): Simulate solvation in water/ethanol mixtures to estimate logP (predicted ~1.8) and membrane permeability .
- ADMET Prediction: Use SwissADME or ADMETLab to model bioavailability (%ABS >70%) and cytochrome P450 interactions .
Case Study:
- highlights coupling computational design with experimental validation (e.g., fluorescence quantum yield ~0.45) for maleimide derivatives, a framework applicable to tetrazole-sulfonamides .
Q. How do solvent polarity and reaction conditions influence regioselectivity in derivative synthesis?
Methodological Answer:
Q. What are the challenges in reconciling crystallographic data with spectroscopic results for this compound?
Methodological Answer:
- Discrepancy Sources:
- Resolution Strategy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
